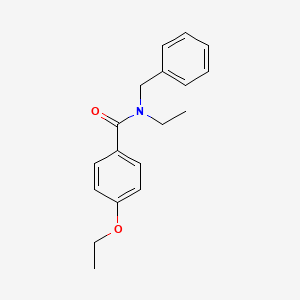
N-benzyl-4-ethoxy-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide derivatives are a significant class of compounds with diverse biological and chemical properties. These compounds are studied for their potential in various applications, including medicinal chemistry, due to their selective receptor binding and chemical stability.
Synthesis Analysis
The synthesis of benzamide derivatives often involves structural modifications to improve their biological activity or chemical properties. For example, the introduction of different substituents into the benzamide structure can significantly impact the compound's binding affinity and selectivity towards certain receptors (Perrone et al., 2000).
Molecular Structure Analysis
The crystal structure of benzamide derivatives, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, reveals the importance of hydrogen bonding in the crystal packing. These interactions are crucial for the stability and conformation of the molecules in the solid state (Yeong et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amidoalkylation, which is used to synthesize substituted phenylglycines, demonstrating the versatility of benzamide compounds in chemical synthesis (Ben-Ishai et al., 1977).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of benzamide derivatives can vary significantly depending on the substituents present in the molecule. For instance, the introduction of alkyl or methoxy groups can affect the compound's solubility in organic solvents (Butt et al., 2005).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, are influenced by the nature of the substituents. Studies on the synthesis and characterization of novel aromatic polyimides highlight the reactivity of benzamide-based compounds in polymer chemistry (Butt et al., 2005).
Aplicaciones Científicas De Investigación
Sigma Receptor Scintigraphy
Sigma receptors, overexpressed in certain cancer cells, are potential targets for diagnostic imaging and therapeutic interventions. N-benzyl-4-ethoxy-N-ethylbenzamide derivatives have been studied for their affinity to sigma receptors, which could help in visualizing tumors such as breast cancer in vivo. For example, a study investigated the use of a specific iodobenzamide (P-(123)I-MBA) for primary breast tumor visualization, leveraging its preferential binding to sigma receptors (Caveliers et al., 2002).
Antineoplastic Activity
Benzamides, including derivatives of this compound, have shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, some benzamides are potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell survival, exhibiting competitive inhibition with low Ki values, which suggests their potential use in cancer therapy (Purnell & Whish, 1980).
Chemical Synthesis and Catalysis
Benzamide derivatives are also significant in chemical synthesis, serving as intermediates or catalysts in various reactions. For instance, the reaction of benzamide with catalytic mixtures led to the formation of N-ethylbenzamide, demonstrating the role of these compounds in catalyzed addition reactions to olefins, which is crucial in organic synthesis and material science (Wang & Widenhoefer, 2004).
Molecular Studies and Drug Design
The study of benzamide derivatives extends to understanding their interaction with various receptors, aiding in drug design and development. For example, the structure-affinity relationship studies on benzamide derivatives have provided insights into their binding profiles at dopamine receptors, which is valuable for designing selective ligands for neurological applications (Perrone et al., 2000).
Propiedades
IUPAC Name |
N-benzyl-4-ethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTOPVSWMIIXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

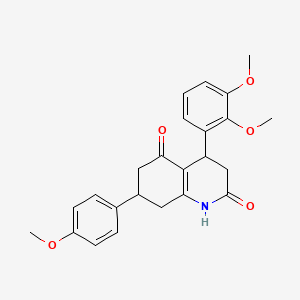
![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)
![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)
![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)
![11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603202.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5603208.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)
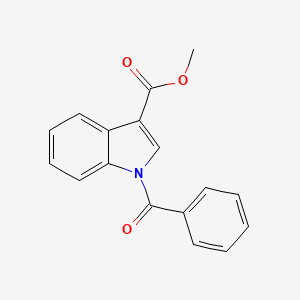
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)
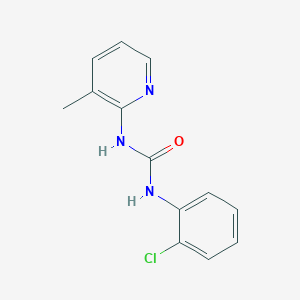
![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)
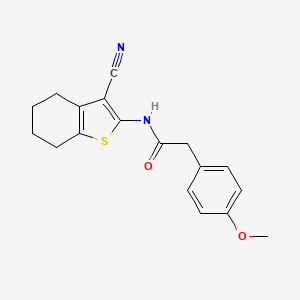
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)